7-(Hydroxymethyl)isobenzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Hydroxymethyl)isobenzofuran-1(3H)-one is a chemical compound belonging to the class of isobenzofurans. Isobenzofurans are bicyclic heterocycles consisting of fused cyclohexa-1,3-diene and furan rings . This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 7-(Hydroxymethyl)isobenzofuran-1(3H)-one can be achieved through several routes. One common method involves the reaction of isobenzofuran-1(3H)-one with formaldehyde under acidic conditions to introduce the hydroxymethyl group at the 7-position . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .
Analyse Chemischer Reaktionen
7-(Hydroxymethyl)isobenzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl position. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Wissenschaftliche Forschungsanwendungen
7-(Hydroxymethyl)isobenzofuran-1(3H)-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-(Hydroxymethyl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
7-(Hydroxymethyl)isobenzofuran-1(3H)-one can be compared with other similar compounds such as:
Isobenzofuran: A parent compound with a similar core structure but lacking the hydroxymethyl group.
Benzofuran: An isomer with a different arrangement of the furan ring.
Spiro[isobenzofuran-1(3H),4’-piperidines]: Compounds with a spiro connection to a piperidine ring, showing different biological activities. The uniqueness of this compound lies in its specific functional groups and reactivity, which make it suitable for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C9H8O3 |
---|---|
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
7-(hydroxymethyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C9H8O3/c10-4-6-2-1-3-7-5-12-9(11)8(6)7/h1-3,10H,4-5H2 |
InChI-Schlüssel |
YYJMHIBMHTYKAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C(=CC=C2)CO)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.